Dalvastatin

Description

Classification and Chemical Nature of Dalvastatin as a Synthetic HMG-CoA Reductase Inhibitor

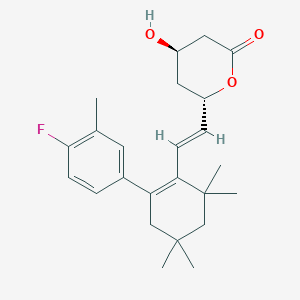

This compound belongs to the class of synthetic HMG-CoA reductase inhibitors, a group of drugs widely used for their lipid-lowering effects. nih.govtargetmol.com Unlike some early statins that were derived from fungal fermentation products, this compound is a product of chemical synthesis. targetmol.comnews-medical.net Its chemical formula is C24H31FO3, and it has a molecular weight of 386.5 g/mol . nih.govuni.lu The active metabolite has a molecular formula of C24H33FO4 and a molecular weight of 404.5 g/mol . nih.gov The inhibitory effect on cholesterol synthesis is achieved by the active beta-hydroxy acid form of this compound, which competitively inhibits HMG-CoA reductase. ncats.io This competitive inhibition is possible because the active form of statins shares structural similarities with the natural substrate, HMG-CoA, allowing them to bind to the enzyme's active site with high affinity. proteopedia.org

Historical Perspective of this compound's Discovery and Early Development

The development of statins began with the isolation of mevastatin (B1676542) from Penicillium citrinum in 1976, followed by lovastatin (B1675250) from Aspergillus terreus in 1979. news-medical.net These discoveries paved the way for the development of both naturally derived and synthetic HMG-CoA reductase inhibitors. news-medical.net

This compound was developed by Rhône-Poulenc Rorer. ncats.iogoogle.comspringer.com It was known by the experimental designation RG 12561. ncats.ioresearchgate.net

During its early development, this compound (RG 12561) was evaluated in preclinical studies. researchgate.netprinceton.edu In ex vivo assays, orally administered this compound demonstrated inhibition of cholesterol biosynthesis in rat liver slices with an ED50 value of 0.9. ncats.io The active form of this compound was shown to inhibit HMG-CoA reductase with an IC50 of 3.4 nM. ncats.io Preclinical studies are a crucial phase in drug development, involving laboratory and animal testing to assess the safety and effectiveness of a compound before human trials. princeton.edu

This compound's development occurred within the broader context of the evolving statin class. Following the initial discoveries of mevastatin and lovastatin, several other statins were introduced, including simvastatin, pravastatin (B1207561), fluvastatin, atorvastatin (B1662188), cerivastatin, and rosuvastatin. news-medical.net this compound was among the compounds in development during the 1990s, a period when several statins were progressing through clinical trials and entering the market. ncats.ioprinceton.eduoup.com Its development as a synthetic inhibitor contributed to the diversification of the chemical structures within the statin class. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSBXXDKCUBMQC-HNGSOEQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@@H]3C[C@H](CC(=O)O3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132100-55-1, 135910-20-2 | |

| Record name | Dalvastatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132100551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135910202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DALVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE0X0IG9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanism of Action of Dalvastatin

Dalvastatin as a Prodrug and its Hydrolysis to the Active Beta-Hydroxy Acid Form

This compound, also known as RG 12561, is synthesized and administered as an inactive lactone prodrug. nih.govbrainkart.com For it to exert its pharmacological effect, it must first undergo hydrolysis in the body. nih.govnih.gov This biotransformation process involves the cleavage of the lactone ring, converting the molecule into its active open-ring beta-hydroxy acid form. nih.govnih.gov Like other statins that exist in a lactone form, this conversion is essential for its activity. researchgate.net

The hydrolysis of this compound is influenced by pH and is subject to both acid and base catalysis. nih.gov In aqueous solutions, the conversion process is characterized by a rapid equilibration between this compound and its epimer, followed by a slower hydrolysis to the active beta-hydroxy acid. nih.gov This active metabolite is the form that directly interacts with the target enzyme. nih.gov

Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase

The primary mechanism of action for this compound's active beta-hydroxy acid form is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.gov This enzyme is a critical, rate-limiting step in the cholesterol biosynthesis pathway. nih.govnih.gov

Statins, including the active form of this compound, are structural analogs of the natural substrate, HMG-CoA. brainkart.com This structural similarity allows the drug to bind to the active site of the HMG-CoA reductase enzyme, effectively competing with HMG-CoA. nih.govrxlist.com By occupying the active site, this compound prevents the enzyme from converting HMG-CoA to mevalonate (B85504), a crucial precursor in the synthesis of cholesterol. youtube.comyoutube.com The binding affinity of statins for the enzyme is significantly higher than that of the natural substrate, contributing to their potent inhibitory effect. nih.gov

The inhibitory potency of this compound has been quantified through enzyme kinetic studies. The sodium salt of this compound's active hydroxyacid form (RG 12561-Na) is a potent inhibitor of HMG-CoA reductase. nih.gov Its half-maximal inhibitory concentration (IC50), a measure of its potency, was determined to be 3.4 nmol/l against rat liver HMG-CoA reductase. nih.gov This demonstrates a high affinity for the enzyme, comparable to other potent statins. For instance, in the same assay, the IC50 value for lovastatin-Na was 2.3 nmol/l, and for pravastatin (B1207561), it was 8.9 nmol/l. nih.gov

In a cellular context, RG 12561-Na inhibited the biosynthesis of cholesterol from octanoate (B1194180) in Hep G2 liver cells with an IC50 value of 4 nmol/l, further confirming its potent activity. nih.gov

Inhibitory Potency (IC50) against Rat Liver HMG-CoA Reductase

| Compound | IC50 (nmol/l) | Reference |

|---|---|---|

| This compound (RG 12561-Na) | 3.4 | nih.gov |

| Lovastatin-Na | 2.3 | nih.gov |

| Pravastatin | 8.9 | nih.gov |

The high-affinity binding of statins to the HMG-CoA reductase active site is a result of specific molecular interactions. nih.govresearchgate.net While detailed crystallographic data for this compound's specific binding is not extensively documented in the provided sources, the mechanism can be understood from the broader class of statins. The active beta-hydroxy acid portion of the molecule mimics the structure of mevalonate, the product of the HMG-CoA reductase reaction. brainkart.com

Impact on the Mevalonate Pathway and Cholesterol Biosynthesis

The inhibition of HMG-CoA reductase, the key regulatory enzyme, has significant downstream consequences for the entire mevalonate pathway. researchgate.netresearchgate.net This metabolic pathway is responsible for the synthesis of not only cholesterol but also a variety of essential non-sterol isoprenoid compounds. nih.govnih.gov

The most direct and intended consequence of this compound's inhibition of HMG-CoA reductase is a reduction in the endogenous synthesis of cholesterol, primarily within the liver (hepatic synthesis). nih.govyoutube.comnih.gov The liver is the main site of cholesterol production in the body. drugbank.com By blocking the conversion of HMG-CoA to mevalonate, this compound effectively curtails the supply of the necessary building block for cholesterol. researchgate.netresearchgate.net This depletion of the intracellular cholesterol pool in liver cells is a central aspect of its mechanism. nih.govyoutube.com Evidence from ex vivo assays using rat liver slices confirms this effect, where orally administered this compound was shown to potently inhibit cholesterol biosynthesis. nih.gov

Beyond cholesterol, the mevalonate pathway produces several crucial non-sterol isoprenoids. nih.gov By inhibiting an early, rate-limiting step, this compound also reduces the synthesis of these downstream molecules. researchgate.netresearchgate.net Among the most important of these are farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net

These isoprenoid intermediates are vital for a range of cellular processes. researchgate.net They are required for the post-translational modification of proteins, a process known as prenylation, which anchors proteins to cell membranes and is essential for their proper function in cell signaling pathways. researchgate.net Therefore, the inhibition of HMG-CoA reductase by this compound not only affects cholesterol levels but also has the potential to modulate these other fundamental cellular activities by limiting the availability of FPP and GGPP. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Structural Considerations of Dalvastatin

Elucidation of Key Structural Determinants for HMG-CoA Reductase Inhibition within the Statin Class

All statins share essential structural components: a dihydroxyheptanoic acid unit (or a lactone prodrug that is hydrolyzed to this form) and a ring system with various substituents. wikipedia.orgresearchgate.net The dihydroxyheptanoic acid moiety is crucial as it mimics the HMG-CoA substrate and binds to the same active site on the enzyme. wikipedia.orgmdpi.comhelsinki.fi This part of the molecule forms polar interactions with specific residues in the enzyme's active site, including Ser⁶⁸⁴, Asp⁶⁹⁰, Lys⁶⁹¹, and Lys⁶⁹². wikipedia.org The terminal carboxylate group of the dihydroxyheptanoic acid forms a salt bridge with Lys⁷³⁵. wikipedia.org

The hydrophobic ring system, linked to the dihydroxyheptanoic acid analogue, is also critical for binding to HMG-CoA reductase. researchgate.net This ring system interacts with a shallow hydrophobic groove on the enzyme, contributing to the specificity and tight binding observed with statins. wikipedia.org The nature and substituents on this ring system vary among different statins and contribute to differences in their binding affinity, lipophilicity, and pharmacokinetic properties. wikipedia.orgresearchgate.netnih.gov

Studies involving crystal structures of statin-enzyme complexes have shown that statins bind to the L-domain of the HMGR protein. nih.gov The tight binding, typically in the nanomolar range, compared to the micromolar affinity of the natural substrate, is attributed to the specific orientation and bonding interactions formed between the statin molecule and the enzyme. wikipedia.orgnih.gov

Stereochemical Aspects and their Contribution to Dalvastatin's Biological Activity

Stereochemistry plays a significant role in the biological activity of many drugs, including statins. google.comuou.ac.inijpras.com For statins that possess a dihydroxyheptanoic acid moiety, the stereochemistry at the hydroxyl-bearing carbons is critical for effective HMG-CoA reductase inhibition. Specifically, the (3R,5R) stereochemistry of the modified hydroxyglutaric acid component is required for optimal binding to the enzyme's active site and subsequent inhibitory activity. wikipedia.org This specific spatial arrangement allows the molecule to properly mimic the transition state intermediate of the enzymatic reaction. The biological activity of statins, including this compound, is closely related to their stereochemistry. google.com

Influence of Specific Substituents on HMG-CoA Reductase Inhibitory Potency (e.g., role of fluorine in statins)

The substituents on the core statin structure significantly influence their potency and pharmacological properties. The hydrophobic ring system and its attached side groups determine the lipophilicity of the statin, which in turn affects its absorption, distribution, metabolism, and interaction with the enzyme. researchgate.netnih.gov

The presence of fluorine atoms in the structure of some synthetic statins, such as atorvastatin (B1662188), rosuvastatin, and pitavastatin, is known to enhance their biological activity. nih.gov These statins often feature a p-fluorophenyl moiety. nih.gov The fluorophenyl group in type 2 statins can contribute to additional polar interactions with the enzyme, leading to tighter binding. wikipedia.orghelsinki.fi Beyond influencing binding affinity, the fluorine substituent can also impact the molecule's metabolic stability. nih.gov While the specific influence of fluorine in this compound's structure is not explicitly detailed in the provided search results, the general principle of fluorine's contribution to statin potency through electronic and lipophilic effects, as seen in other statins, is a relevant consideration in SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound and Related Inhibitors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build models that correlate the structural properties (descriptors) of compounds with their biological activity. nih.govpreprints.orgresearchgate.netnih.gov This approach is valuable in understanding the relationship between chemical structure and biological effect and can be used to predict the activity of new compounds. nih.govnih.gov

QSAR models have been developed for HMG-CoA reductase inhibitors, including statins. nih.govpreprints.orgresearchgate.netnih.govnih.govacs.orgresearchgate.net These models aim to identify which structural features and physicochemical properties are most important for potent enzyme inhibition. Various descriptors, such as electronic, steric, and hydrophobic parameters, are used in QSAR analyses. researchgate.netnih.gov Techniques like Minimal Topological Difference (MTD) and Comparative Molecular Similarity Index Analysis (CoMSIA) are employed to evaluate the contribution of different molecular properties to binding affinity. researchgate.net

Preclinical Pharmacological Research and in Vitro/in Vivo Models of Dalvastatin

In Vitro Studies of Dalvastatin on HMG-CoA Reductase Activity and Cellular Processes

In vitro studies have been fundamental in determining the direct inhibitory effects of this compound on its target enzyme and its subsequent impact on cellular cholesterol production.

Enzymatic assays using isolated rat liver HMG-CoA reductase have demonstrated the potent inhibitory activity of this compound's active form (RG 12561-Na). In these competitive inhibition assays, this compound exhibited a half-maximal inhibitory concentration (IC50) value of 3.4 nmol/l. nih.gov This potency is comparable to other well-established HMG-CoA reductase inhibitors, with lovastatin-Na showing an IC50 of 2.3 nmol/l and pravastatin (B1207561) an IC50 of 8.9 nmol/l in the same assay system. nih.gov

Table 1: Comparative IC50 Values for HMG-CoA Reductase Inhibition

| Compound | IC50 (nmol/l) |

|---|---|

| This compound (RG 12561-Na) | 3.4 |

| Lovastatin-Na | 2.3 |

This table shows the half-maximal inhibitory concentration (IC50) of this compound and other statins on rat liver HMG-CoA reductase activity.

To assess its effect in a cellular context, this compound was evaluated in the human liver cell line, Hep G2. These cell-based assays measured the inhibition of cholesterol biosynthesis from a radiolabeled precursor, octanoate (B1194180). The active form of this compound, RG 12561-Na, effectively inhibited cholesterol synthesis with an IC50 value of 4 nmol/l. nih.gov For comparison, lovastatin-Na showed an IC50 of 5 nmol/l, while pravastatin was significantly less potent in this cellular model, with an IC50 of 1.1 µmol/l. nih.gov

Table 2: Inhibition of Cholesterol Biosynthesis in Hep G2 Cells

| Compound | IC50 |

|---|---|

| This compound (RG 12561-Na) | 4 nmol/l |

| Lovastatin-Na | 5 nmol/l |

This table displays the half-maximal inhibitory concentration (IC50) of this compound and other statins on cholesterol biosynthesis in Hep G2 liver cells.

In Vivo Efficacy Assessment of this compound in Animal Models

Following promising in vitro results, the efficacy of this compound was assessed in several preclinical animal models to understand its cholesterol-lowering effects in a whole-organism setting.

In an ex vivo assay using rats, orally administered this compound demonstrated potent inhibition of cholesterol biosynthesis in liver slices, with a median effective dose (ED50) of 0.9 mg/kg. nih.gov This potency was greater than that of pravastatin (ED50 of 12 mg/kg) but slightly less than lovastatin (B1675250) (ED50 of 0.5 mg/kg). nih.gov

Studies in cholestyramine-fed hamsters, a model for hypercholesterolemia, showed that this compound administered in food (0.1% for 18 days) effectively reduced low-density lipoprotein (LDL) cholesterol while slightly increasing high-density lipoprotein (HDL) cholesterol. nih.gov This led to a significant 35% reduction in the LDL/HDL ratio for the this compound prodrug and a 76% reduction for its active sodium salt. nih.gov At a higher concentration (0.4% in food), this compound produced even more pronounced effects, reducing total serum cholesterol by 84% and LDL by 97%. nih.gov

The efficacy of this compound was also tested in Watanabe Heritable Hyperlipidemic (WHHL) rabbits, a non-rodent model with a genetic defect in the LDL receptor, which mirrors human familial hypercholesterolemia. nih.govnih.gov In these rabbits, this compound administered orally for 12 days resulted in a 17% reduction in serum cholesterol, an effect comparable to the 16% reduction observed with lovastatin in the same study. nih.gov

Across the various animal models, this compound consistently demonstrated a favorable impact on plasma lipid profiles.

Table 3: Summary of this compound's In Vivo Effects on Plasma Lipids

| Animal Model | Key Findings |

|---|---|

| Cholestyramine-fed Hamsters | - Reduced LDL cholesterol. nih.gov- Slightly increased HDL cholesterol. nih.gov- Reduced LDL/HDL ratio by 35-76%. nih.gov- High dose reduced total cholesterol by 84% and LDL by 97%. nih.gov |

| WHHL Rabbits | - Reduced total serum cholesterol by 17%. nih.gov |

This table summarizes the observed effects of this compound on the plasma lipid profiles in different preclinical animal models.

These preclinical findings underscore this compound's potential as a potent inhibitor of cholesterol synthesis, with demonstrated efficacy in lowering total and LDL cholesterol in both rodent and non-rodent animal models. nih.gov

Preclinical Pharmacodynamic Characterization of this compound in Model Systems

This compound, also known as RG 12561, is a prodrug that is converted in the body to its active open hydroxyacid form. nih.gov Its primary pharmacodynamic effect is the inhibition of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, which is the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov Preclinical research has characterized these effects in various in vitro and in vivo model systems.

In vitro studies have demonstrated the potent inhibitory activity of this compound's active form (RG 12561-Na) on HMG-CoA reductase. In an assay using rat liver HMG-CoA reductase, the sodium salt of this compound exhibited competitive inhibition with a half-maximal inhibitory concentration (IC50) of 3.4 nmol/l. nih.gov This potency was found to be comparable to that of lovastatin-Na (IC50 of 2.3 nmol/l) and greater than that of pravastatin (IC50 of 8.9 nmol/l) in the same assay system. nih.gov

Further in vitro characterization was conducted in the human liver cell line, Hep G2. In these cells, this compound-Na inhibited the biosynthesis of cholesterol from radiolabeled octanoate. The IC50 value for this inhibition was 4 nmol/l, which was similar to the 5 nmol/l observed for lovastatin-Na. nih.gov Pravastatin was significantly less potent in this cellular model, with an IC50 value of 1.1 µmol/l. nih.gov

| Compound | Assay System | IC50 Value |

|---|---|---|

| This compound-Na (RG 12561-Na) | Rat Liver HMG-CoA Reductase | 3.4 nmol/l |

| Lovastatin-Na | Rat Liver HMG-CoA Reductase | 2.3 nmol/l |

| Pravastatin | Rat Liver HMG-CoA Reductase | 8.9 nmol/l |

| This compound-Na (RG 12561-Na) | Cholesterol Biosynthesis in Hep G2 Cells | 4 nmol/l |

| Lovastatin-Na | Cholesterol Biosynthesis in Hep G2 Cells | 5 nmol/l |

| Pravastatin | Cholesterol Biosynthesis in Hep G2 Cells | 1.1 µmol/l |

Ex vivo studies in rats further substantiated the cholesterol synthesis-inhibiting properties of orally administered this compound. In this model, the effective dose producing 50% inhibition (ED50) of cholesterol biosynthesis in liver slices was determined. This compound demonstrated an ED50 value of 0.9 mg/kg, which was comparable to lovastatin (0.5 mg/kg) and significantly more potent than pravastatin (12 mg/kg). nih.gov

| Compound (Orally Administered) | ED50 Value |

|---|---|

| This compound (RG 12561) | 0.9 mg/kg |

| Lovastatin | 0.5 mg/kg |

| Pravastatin | 12 mg/kg |

The pharmacodynamic effects of this compound on lipid profiles were evaluated in in vivo animal models of hypercholesterolemia. In cholestyramine-fed hamsters, this compound administered at 0.1% in food for 18 days reduced LDL cholesterol while slightly increasing HDL cholesterol. nih.gov This resulted in a 35% reduction in the LDL/HDL ratio. nih.gov A higher dose of 0.4% in food led to more pronounced effects, with an 84% reduction in serum cholesterol, a 97% reduction in LDL, and a 91% reduction in the LDL/HDL ratio. nih.gov

In Watanabe Heritable Hyperlipidemic (WHHL) rabbits, a model for familial hypercholesterolemia, this compound was administered for 12 days. The treatment resulted in a 17% reduction in serum cholesterol, an effect that was comparable to the 16% reduction observed with lovastatin in the same study. nih.gov

| Animal Model | Compound/Dose | Duration | Key Findings |

|---|---|---|---|

| Cholestyramine-fed Hamsters | This compound (0.1% in food) | 18 days | 35% reduction in LDL/HDL ratio |

| Cholestyramine-fed Hamsters | This compound (0.4% in food) | 18 days | 84% reduction in serum cholesterol; 97% reduction in LDL; 91% reduction in LDL/HDL ratio |

| WHHL Rabbits | This compound | 12 days | 17% reduction in serum cholesterol |

| WHHL Rabbits | Lovastatin | 12 days | 16% reduction in serum cholesterol |

Analytical Methodologies for the Characterization and Quantification of Dalvastatin

Chromatographic Techniques Applied to Dalvastatin and Related Statins

Chromatographic techniques are widely used to separate and quantify this compound from impurities or other components in a mixture. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a key technique for the analysis of statins, including this compound. It offers high resolution and sensitivity for the separation and quantification of these compounds. HPLC methods for statins typically involve reversed-phase columns and gradient or isocratic elution with mobile phases containing mixtures of water, organic solvents (such as acetonitrile (B52724) or methanol), and sometimes buffers or acidic modifiers to optimize peak shape and separation google.comresearchgate.netrsc.org.

For the analysis of statins, including this compound, reversed-phase C8 columns have been used with gradient elution. One reported method utilized a mobile phase consisting of phosphate (B84403) buffer at pH 3.8 and a mixture of acetonitrile and tetrahydrofuran (B95107) as the organic modifier googleapis.com. Chromatograms were monitored using a UV detector set at a specific wavelength googleapis.com.

HPLC coupled with diode array detection (DAD) has been used for the determination of statin drugs in biological fluids following extraction techniques like hollow fiber liquid phase microextraction rsc.org. This approach allows for the monitoring of absorbance across a range of wavelengths, aiding in peak identification and purity assessment rsc.org.

Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC is an advanced form of HPLC that uses smaller particle size columns and higher mobile phase pressures, resulting in faster separations, increased resolution, and improved sensitivity compared to conventional HPLC. While specific UPLC methods solely for this compound were not extensively detailed in the search results, UPLC-MS/MS is a common technique for the quantitative analysis of drugs and their metabolites in biological matrices, including other statins researchgate.netresearchgate.netnih.gov. The principles of UPLC separation, employing reversed-phase columns and gradient elution with mobile phases containing water and organic solvents, are applicable to this compound analysis google.com.

Thin-Layer Chromatography (TLC) Applications

TLC is a simpler and less expensive chromatographic technique that can be used for the qualitative analysis, monitoring reaction progress, or preliminary separation of compounds like this compound. TLC is typically performed on plates coated with a stationary phase, such as silica (B1680970) gel guidetopharmacology.orggoogle.comnih.gov. Analytes are spotted onto the plate and separated by the mobile phase moving up the plate by capillary action youtube.com. Visualization of spots can be achieved using UV light if the compound absorbs in the UV region, or by using staining reagents google.com.

For statins, including this compound, TLC on silica gel plates has been reported guidetopharmacology.orggoogle.com. Visualization can be done using ultraviolet radiation at 254 nm or by staining with iodine google.com.

Spectroscopic and Spectrometric Approaches for this compound Analysis

Spectroscopic and spectrometric techniques provide valuable information about the structure, identity, and quantity of this compound.

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum upi.eduwikipedia.org. Many organic molecules, especially those with conjugated systems or aromatic rings, exhibit UV-Vis absorption wikipedia.orgresearchgate.net. Statins, having aromatic or alicyclic cores connected to a side chain googleapis.com, are expected to have characteristic UV absorption properties.

UV-Vis spectrophotometry can be used to determine the concentration of this compound in a solution by measuring the absorbance at a specific wavelength (λmax) and applying the Beer-Lambert Law upi.eduwikipedia.orgresearchgate.net. This requires a calibration curve prepared using solutions of known concentrations of this compound wikipedia.org. UV detection is commonly used as a detector in HPLC for statin analysis emrespublisher.com.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and structural information of an analyte by measuring the mass-to-charge ratio (m/z) of its ions researchgate.net. Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, providing more detailed structural information and enabling highly selective and sensitive detection researchgate.net.

LC-MS and LC-MS/MS are widely used for the analysis of drugs and metabolites in complex matrices, such as biological fluids researchgate.netresearchgate.netnih.gov. These techniques couple the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry researchgate.netnih.gov. LC-MS/MS methods are frequently employed for the quantitative analysis of statins due to their high sensitivity and specificity, which are crucial for bioanalytical applications researchgate.netresearchgate.net.

For this compound and its active metabolite, LC-MS/MS can be used for quantification in biological samples researchgate.networdpress.com. The technique involves generating ions from the analyte (e.g., using electrospray ionization, ESI), selecting a precursor ion, and then fragmenting it to produce characteristic product ions that are detected researchgate.netnih.gov. This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approach provides high specificity, minimizing interference from matrix components researchgate.net. Predicted collision cross-section values for this compound adducts have been calculated, which can be useful in ion mobility-mass spectrometry applications uni.lu.

Data regarding specific MS parameters (e.g., ionization mode, precursor ions, product ions) for this compound were not extensively detailed in the search results, but the general principles of LC-MS/MS for statins involve monitoring specific transitions corresponding to the protonated or deprotonated molecular ions and their characteristic fragments researchgate.netresearchgate.net.

Method Validation Protocols for this compound Analysis in Preclinical Research Contexts

Validating analytical methods for quantifying drug compounds like this compound in biological matrices is crucial for reliable data in preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies. These validated methods provide essential information supporting drug safety and efficacy evaluations loesungsfabrik.dewuxiapptec.com. The process ensures that the analytical method is reliable and reproducible for its intended use jchps.com.

Bioanalytical method validation typically involves evaluating several key parameters to demonstrate the method's performance. These parameters commonly include selectivity, accuracy, precision, linearity, range, lower limit of quantification (LLOQ), recovery, robustness, and stability loesungsfabrik.dejchps.comjapsonline.com. Regulatory bodies such as the US FDA and EMA provide guidelines for bioanalytical method validation, although harmonization across all global authorities is still evolving loesungsfabrik.depmda.go.jp.

Selectivity is a critical parameter, ensuring that the method can specifically measure the analyte (this compound) in the presence of other components in the biological matrix, including endogenous compounds, metabolites, and potential degradation products loesungsfabrik.dejapsonline.com. Accuracy assesses how close the measured concentration is to the true concentration, while precision evaluates the variability between repeated measurements japsonline.compmda.go.jp. These are typically assessed by analyzing quality control (QC) samples at different concentration levels (low, mid, and high) within the calibration range pmda.go.jpaustinpublishinggroup.com.

Linearity establishes the relationship between the instrument response and the analyte concentration over a defined range, typically demonstrated through a calibration curve pmda.go.jpaustinpublishinggroup.comwoah.org. The LLOQ is the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision pmda.go.jpaustinpublishinggroup.comwoah.orgresearchgate.net. Recovery experiments determine the efficiency of the extraction process, comparing the detector response of extracted samples to that of pure standards austinpublishinggroup.com.

Stability testing is vital in preclinical research to ensure the integrity of this compound in the biological matrix under various storage and handling conditions loesungsfabrik.dejapsonline.comaustinpublishinggroup.comwoah.org. This includes evaluating stability in the matrix, processed sample stability, and potentially freeze-thaw stability and long-term storage stability japsonline.comwoah.org. For compounds prone to degradation or interconversion, like some statins, specific attention is paid to the stability of both the parent drug and potential metabolites researchgate.net.

Detailed research findings related to this compound's specific validation parameters in preclinical contexts are not extensively detailed in the provided search results. However, the principles and parameters outlined for bioanalytical method validation in general apply to compounds like this compound in preclinical studies loesungsfabrik.dewuxiapptec.comjchps.com. Studies involving statins often utilize techniques like LC-MS/MS for their analysis in biological matrices due to its sensitivity and specificity jchps.comresearchgate.netresearchgate.netnih.gov. Method validation for LC-MS/MS assays involves specific considerations, including matrix effects and potential carry-over pmda.go.jpnih.gov.

In preclinical research, validated bioanalytical methods are used to support toxicokinetic studies, providing data on drug exposure in animals wuxiapptec.comresearchgate.netevotec.com. The quality of this data directly impacts the assessment of drug safety loesungsfabrik.dewuxiapptec.com. Method validation protocols ensure that the analytical results are reliable for determining parameters such as Cmax, Tmax, and AUC, which are critical for understanding the drug's in vivo disposition pmda.go.jpresearchgate.net.

While specific data tables for this compound validation were not found, the general requirements for QC samples in validation studies provide a framework for the type of data collected. Typically, QC samples at multiple concentration levels are analyzed in replicate to assess accuracy and precision pmda.go.jpaustinpublishinggroup.com.

Table 1: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria (General)

| Validation Parameter | Description | Typical Acceptance Criteria (Examples) |

| Selectivity | Ability to measure analyte specifically in the presence of matrix components. | No significant interference from endogenous compounds or metabolites. loesungsfabrik.dejapsonline.com |

| Accuracy | Closeness of measured concentration to the true concentration. | Within ±15% of the nominal concentration for QC samples (±20% for LLOQ). japsonline.comaustinpublishinggroup.com |

| Precision | Variability of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% for QC samples (≤ 20% for LLOQ). japsonline.comaustinpublishinggroup.com |

| Linearity | Proportionality of response to concentration over a range. | Calibration curve with a correlation coefficient (R²) ≥ 0.9950. japsonline.comwoah.org |

| Lower Limit of Quantification (LLOQ) | Lowest quantifiable concentration with acceptable accuracy and precision. | Accuracy within ±20% and precision (RSD/CV) ≤ 20%. japsonline.comaustinpublishinggroup.com |

| Recovery | Efficiency of analyte extraction from the matrix. | Consistent and reproducible recovery across QC levels. austinpublishinggroup.com |

| Stability | Analyte stability under various conditions (storage, handling). | Measured concentration within a defined percentage of the initial concentration after specified storage times and temperatures. japsonline.comaustinpublishinggroup.comwoah.org |

Note: Specific acceptance criteria may vary slightly depending on regulatory guidelines and the specific assay.

The validation process for this compound, as with other drug candidates, would follow these established protocols to ensure the generated data is scientifically sound and suitable for regulatory submissions in the preclinical phase wuxiapptec.compmda.go.jp.

Comparative Preclinical Pharmacology of Dalvastatin with Other Statins

Assessment of Relative Inhibitory Potency Against HMG-CoA Reductase Compared to Other Statins (e.g., Lovastatin (B1675250), Pravastatin) in In Vitro Systems

In vitro studies have demonstrated that dalvastatin, in its active sodium salt form (RG 12561-Na), is a potent inhibitor of HMG-CoA reductase. In a competitive inhibition assay using rat liver HMG-CoA reductase, this compound-Na showed an IC50 value of 3.4 nmol/l. In the same assay, the IC50 values for lovastatin-Na and pravastatin (B1207561) were reported as 2.3 nmol/l and 8.9 nmol/l, respectively karger.comnih.gov.

Studies in Hep G2 liver cells, which assess the inhibition of cholesterol biosynthesis from radiolabeled octanoate (B1194180), also provided comparative data. In this system, this compound-Na had an IC50 of 4 nmol/l, while lovastatin-Na had an IC50 of 5 nmol/l and pravastatin had a substantially higher IC50 of 1.1 µmol/l karger.comnih.gov.

These in vitro findings suggest that this compound's active form is a potent inhibitor of HMG-CoA reductase and cholesterol biosynthesis in liver cells, with potency comparable to or slightly greater than lovastatin-Na and significantly greater than pravastatin in the Hep G2 cell assay.

Here is a summary of the in vitro inhibitory potency data:

| Compound | Assay | IC50 (nmol/l) |

| This compound-Na | Rat liver HMG-CoA reductase | 3.4 |

| Lovastatin-Na | Rat liver HMG-CoA reductase | 2.3 |

| Pravastatin | Rat liver HMG-CoA reductase | 8.9 |

| This compound-Na | Hep G2 cells | 4 |

| Lovastatin-Na | Hep G2 cells | 5 |

| Pravastatin | Hep G2 cells | 1100 (1.1 µmol/l) |

Comparative Lipid-Lowering Efficacy in Various Preclinical Animal Models

Preclinical studies in animal models have been conducted to assess the lipid-lowering efficacy of this compound in comparison to other statins. In a rat ex vivo assay, where orally administered statins inhibited cholesterol biosynthesis in liver slices, this compound showed an ED50 of 0.9 mg/kg, while lovastatin had an ED50 of 0.5 mg/kg and pravastatin had an ED50 of 12 mg/kg karger.comnih.gov.

Studies in cholestyramine-fed hamsters, a model for hypercholesterolemia, demonstrated that this compound (administered at 0.1% in food for 18 days) reduced LDL cholesterol and slightly increased HDL cholesterol. The reduction in the LDL/HDL ratio for this compound was 35%, while for lovastatin and its sodium salt, the reductions were 88% karger.comnih.gov. At a higher dose (0.4% in food), this compound significantly reduced serum cholesterol, LDL, and the LDL/HDL ratio by 84%, 97%, and 91%, respectively karger.comnih.gov.

In Watanabe heritable hyperlipidemic (WHHL) rabbits, a model for familial hypercholesterolemia, this compound and lovastatin (both administered at 5 mg/kg, twice daily for 12 days) reduced serum cholesterol by 17% and 16%, respectively karger.comnih.gov.

These animal studies indicate that this compound is a potent cholesterol-lowering agent in various preclinical models, demonstrating efficacy comparable to or approaching that of lovastatin, and generally more potent than pravastatin in the evaluated assays.

Here is a summary of the preclinical efficacy data:

| Compound | Animal Model | Parameter Measured | Result (compared to control/other statins) |

| This compound | Rat (ex vivo) | Inhibition of cholesterol biosynthesis (ED50) | 0.9 mg/kg (Lovastatin: 0.5 mg/kg, Pravastatin: 12 mg/kg) karger.comnih.gov |

| This compound | Cholestyramine-fed hamster | Reduction in LDL/HDL ratio (0.1% in food) | 35% (Lovastatin: 88%) karger.comnih.gov |

| This compound | Cholestyramine-fed hamster | Reduction in serum cholesterol, LDL, LDL/HDL (0.4% in food) | 84%, 97%, 91% respectively karger.comnih.gov |

| This compound | WHHL rabbit | Reduction in serum cholesterol (5 mg/kg b.i.d.) | 17% (Lovastatin: 16%) karger.comnih.gov |

Differentiation of this compound's Preclinical Pharmacological Profile within the Statin Class

This compound's preclinical pharmacological profile places it among the potent inhibitors of HMG-CoA reductase. Similar to lovastatin, this compound is administered as a prodrug lactone that requires hydrolysis to its active hydroxyacid form karger.comnih.gov. This is in contrast to pravastatin, which is administered in its active hydroxyacid form wikipedia.orgnih.gov.

While all statins share the common mechanism of inhibiting HMG-CoA reductase, they differ in their chemical structures, lipophilicity, and pharmacokinetic properties, which can influence their uptake into liver and non-liver tissues, metabolism, and potential for drug interactions e-lactancia.orgnih.gov. This compound's specific chemical structure, including a fluorophenyl group and a tetramethylated cyclohexene (B86901) ring nih.govnih.gov, contributes to its unique properties within the statin class.

The preclinical data suggest that this compound exhibits potent HMG-CoA reductase inhibition and significant lipid-lowering effects in various animal models, with efficacy comparable to or exceeding that of some established statins like pravastatin. Its profile as a prodrug requiring activation aligns it structurally and metabolically with statins like lovastatin and simvastatin, which are generally considered lipophilic e-lactancia.orgfrontiersin.org. The specific differentiation of this compound's preclinical profile would further involve detailed comparisons of its absorption, distribution, metabolism, and excretion kinetics, as well as its effects on various lipid parameters beyond LDL cholesterol, in head-to-head studies with a wider range of statins.

Emerging Research Perspectives and Future Directions for Dalvastatin Studies

Advanced Molecular Modeling and Computational Chemistry for Dalvastatin-Enzyme Interactions

Modern computational techniques offer an unprecedented opportunity to dissect the molecular interactions between this compound and its primary target, HMG-CoA reductase (HMGR). While early statins were developed through traditional screening, current methods allow for a highly detailed, atom-level understanding of binding kinetics and dynamics.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to build predictive models for this compound analogues. By correlating the three-dimensional properties of a series of related molecules with their biological activity, researchers can identify key structural features of this compound that are critical for potent HMGR inhibition. For instance, studies on atorvastatin (B1662188) analogues have successfully used these models to pinpoint which hydrophobic and electrostatic fields are crucial for inhibitory activity. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of this compound within the catalytic site of HMGR. Following docking, molecular dynamics (MD) simulations can model the behavior of the this compound-HMGR complex over time, providing insights into its stability and the specific interactions that anchor the drug. These simulations can reveal crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.gov Research on other statins has identified vital residues such as Arg590, Asp690, and Lys735, which are critical for binding the HMG-like moiety of the inhibitors. nih.gov Applying these computational tools to this compound would elucidate its unique binding mode and could guide the design of novel, potentially more effective, derivatives.

Table 1: Key Amino Acid Residues in HMG-CoA Reductase for Statin Binding

| Residue | Role in Interaction | Potential Significance for this compound Modeling |

|---|---|---|

| Arg590 | Forms salt bridge with the carboxylate group of the statin's hydroxy-acid form. | Essential for anchoring the HMG-like moiety of this compound. |

| Lys735 | Forms hydrogen bonds with the statin molecule. | Key for stabilizing the this compound-enzyme complex. |

| Asp690 | Interacts with the hydroxyl group on the statin's pentanoic acid chain. | Critical for the precise orientation and inhibitory function of this compound. |

| Asn686 | Contributes to the network of hydrogen bonds stabilizing the ligand. | MD simulations could quantify its contribution to this compound's binding affinity. |

Investigation of Potential Novel Preclinical Targets or Pathways Beyond Cholesterol Synthesis

The therapeutic benefits of statins are increasingly understood to extend beyond their primary effect on cholesterol synthesis. These "pleiotropic" effects present a rich area for re-investigation of this compound. Modern screening and mechanistic studies could uncover novel targets or pathways modulated by this specific compound.

Enzyme Inhibition Profiling: Beyond HMGR, statins have been shown to interact with other enzymes. For example, recent in vitro and in silico studies have identified certain statins as selective non-competitive inhibitors of human butyrylcholinesterase (BChE), an enzyme implicated in neurological conditions. nih.gov A comprehensive enzymatic screening of this compound could reveal unexpected inhibitory activities, potentially opening new avenues for research in areas unrelated to cardiovascular disease.

Pathway Analysis: The inhibition of the mevalonate (B85504) pathway by statins affects the synthesis of numerous important isoprenoid intermediates, not just cholesterol. nih.gov These intermediates are crucial for processes like protein prenylation, which involves signaling proteins such as those in the Rho and Ras families. Advanced techniques like transcriptomics and proteomics could be used to analyze the global changes in cellular pathways in response to this compound treatment. This could identify unique modulatory effects on pathways involved in inflammation, endothelial function, or cell proliferation that may differ from other statins. nih.gov For instance, the modulation of endothelial nitric oxide synthase (eNOS) and the Rho-associated coiled-coil kinase (ROCK) pathway are known pleiotropic effects of some statins that contribute to their neuroprotective and cardiovascular benefits. nih.gov

Table 2: Potential Non-Canonical Pathways for this compound Investigation

| Pathway/Target | Known Statin Effect | Research Approach for this compound |

|---|---|---|

| Butyrylcholinesterase (BChE) Inhibition | Some statins act as selective inhibitors. nih.gov | Kinetic enzyme assays and molecular docking to determine inhibitory potential and mechanism. |

| Rho/ROCK Signaling | Inhibition of RhoA prenylation reduces ROCK activity, improving endothelial function. nih.gov | Western blot analysis for RhoA membrane translocation; functional assays for vascular relaxation. |

| Endothelial Nitric Oxide Synthase (eNOS) | Upregulation of eNOS expression and activity, improving vasodilation. nih.gov | Measure eNOS mRNA and protein levels; quantify nitric oxide production in endothelial cells. |

| Oxidative Stress Pathways | Reduction of reactive oxygen species (ROS) production. nih.gov | Cell-based assays to measure ROS levels and antioxidant enzyme activity. |

Development of Advanced Preclinical Models for this compound Efficacy and Mechanism Studies

The translation of findings from preclinical animal models to human clinical trials is a significant challenge in drug development. nih.gov The original preclinical evaluation of this compound was limited to the models of that era. Today, more sophisticated and predictive models are available to re-assess its efficacy and mechanisms.

Humanized Mouse Models: Transgenic mouse models that more closely mimic human lipid metabolism, such as the ApoE*3Leiden (E3L) mouse, have shown superior predictive value for the cholesterol-lowering efficacy of statins in humans. tno.nl In these models, a direct correlation between drug efficacy and hepatic uptake can be established, providing a more nuanced understanding than standard animal models. tno.nl Evaluating this compound in such a model would yield more reliable data on its potential human efficacy.

Organ-on-a-Chip and 3D Cell Culture: Microfluidic "organ-on-a-chip" technologies, particularly liver-on-a-chip models, allow for the study of drug metabolism and efficacy in a human-relevant context without animal testing. These systems can model the complex architecture and function of the human liver, providing insights into this compound's hepatic uptake, metabolism, and its effect on cholesterol synthesis in human cells. This approach could also be used to study potential interactions with other cell types in a controlled environment.

Re-evaluation of this compound's Academic Research Potential in the Context of Evolving Statin Science

This evolution provides a compelling reason to re-evaluate this compound from an academic perspective. Its unique chemical structure may confer a distinct profile of pleiotropic effects or a different interaction with newer lipid-lowering agents. Research could focus on whether this compound offers advantages in specific patient populations or in combination therapies. For instance, investigating its impact on inflammatory markers, plaque stability, or endothelial function using modern methods could reveal benefits that were previously overlooked. nih.gov The academic pursuit of understanding the nuanced differences between various statins, including those that never reached the market, can provide valuable knowledge for the future design of cardiovascular drugs. researchgate.net

Q & A

Q. What are the established mechanisms of action of Dalvastatin in lipid metabolism, and how can these be experimentally validated?

this compound inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. To validate this mechanism, researchers should:

- Conduct in vitro enzyme inhibition assays using purified HMG-CoA reductase and measure activity via spectrophotometric detection of NADPH oxidation .

- Compare dose-response curves with positive controls (e.g., atorvastatin) to confirm potency.

- Use cell-based models (e.g., HepG2 hepatocytes) to assess intracellular cholesterol synthesis via radiolabeled acetate incorporation .

Q. What are the standard analytical techniques for quantifying this compound in biological samples, and what are their limitations?

Common methods include:

- Liquid Chromatography–Mass Spectrometry (LC-MS) : Offers high sensitivity (LOD: 0.1–0.5 ng/mL) but requires extensive sample preparation to remove matrix interference .

- Voltammetric Sensors : Cost-effective for rapid screening but less precise in complex biological fluids .

- High-Performance Liquid Chromatography (HPLC) : Widely validated but lacks the sensitivity of LC-MS for trace-level detection .

Q. How should researchers design in vitro experiments to assess this compound’s efficacy and safety?

- Cell Lines : Use primary hepatocytes or HepG2 cells to model hepatic metabolism.

- Dosage Range : Include concentrations spanning therapeutic plasma levels (1–10 nM) and supra-physiological doses to identify toxicity thresholds .

- Control Groups : Compare with statins of known safety profiles (e.g., atorvastatin) .

- Endpoints : Measure LDL receptor upregulation (Western blot) and cytotoxicity (LDH release assays) .

Advanced Research Questions

Q. What advanced statistical models are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear Mixed-Effects Modeling (NLMEM) : Accounts for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies .

- Bayesian Hierarchical Models : Effective for integrating preclinical and clinical data to predict efficacy in heterogeneous populations .

- Machine Learning Algorithms : Identify subpopulations with atypical responses using clustering techniques on omics data .

Q. How can researchers validate new analytical methods for this compound detection against existing protocols?

Follow ICH Q2(R1) guidelines:

- Specificity : Test interference from metabolites (e.g., hydroxylated derivatives) using spiked biological matrices .

- Accuracy/Precision : Perform recovery studies (85–115%) and repeat intra-/inter-day analyses (CV < 5%) .

- Linearity : Validate over 80–120% of the expected concentration range .

- Cross-Validation : Compare results with established LC-MS protocols in split-sample analyses .

Q. What strategies are effective in resolving contradictions between preclinical and clinical data on this compound’s hepatotoxicity?

- Iterative Data Triangulation : Combine in silico (QSAR models), in vitro (3D liver spheroids), and in vivo data to identify species-specific metabolic pathways .

- Scoping Reviews : Systematically map existing evidence to highlight gaps, such as understudied drug interactions (e.g., with CYP3A4 inhibitors) .

- Biomarker Validation : Correlate preclinical findings (e.g., ALT elevation in rodents) with clinical biomarkers (e.g., MRI-based liver fat quantification) .

Methodological Tables

Q. Table 1: Comparison of Analytical Methods for this compound Quantification

| Method | LOD (ng/mL) | Matrix Applicability | Key Limitations | Reference |

|---|---|---|---|---|

| LC-MS | 0.1 | Plasma, Urine | High cost, complex prep | |

| Voltammetric | 5.0 | Pharmaceutical | Low sensitivity in serum | |

| HPLC-UV | 10.0 | Tablets | Poor resolution |

Q. Table 2: Key Parameters for In Vivo Hepatotoxicity Studies

| Parameter | Preclinical Model (Rats) | Clinical Benchmark |

|---|---|---|

| ALT Elevation Threshold | >3× baseline | >5× ULN (FDA criteria) |

| Biomarker Correlation | Liver histopathology | MRI-PDFF (≥5% fat) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.